4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

EZH2 inhibitor Enantioselective synthesis Ketoreductase

Problem: Access to chiral 3,4-dihydroisoquinolin-1(2H)-one intermediates with a functional C4 hydroxyl handle limits EZH2 and HIV-1 integrase inhibitor development. Solution: 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 23206-20-4) provides the critical C4 hydroxyl pharmacophore essential for metal-chelation and enantioselective derivatization. • Enables synthesis of EZH2 inhibitors via enantioselective ketoreductase reduction. • Serves as validated metal-chelating pharmacophore for HIV-1 integrase inhibition (low nM IC50). • Versatile C4 functionalization handle for diverse compound library construction. • Reliable reference standard: mp 136-138°C, soluble in DMF, DMSO, EtOAc, MeOH.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 23206-20-4
Cat. No. B019310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
CAS23206-20-4
Synonyms3,4-Dihydro-4-hydroxyisocarbostyril;  rac 3,4-Dihydro-4-hydroxy-1(2H)-isoquinolinone; 
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C(=O)N1)O
InChIInChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
InChIKeyUZFDGRLSVITWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Overview & Procurement


4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 23206-20-4) is a chiral building block featuring a 3,4-dihydroisoquinolin-1(2H)-one scaffold with a hydroxyl group at the C4 position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing substituted 3,4-dihydroisoquinolinone derivatives [1]. The 3,4-dihydroisoquinolin-1(2H)-one framework is widely recognized as a 'privileged scaffold' in drug discovery, recurring in numerous natural products and synthetic molecules with diverse biological activities . The C4 hydroxyl group provides a key functional handle for downstream derivatization and introduces stereochemical complexity essential for target engagement. Its physicochemical properties include a molecular weight of 163.17 g/mol and a melting point of 136-138°C [2].

1

Chiral building block

C4 hydroxyl enables stereochemical control in enantioselective synthesis workflows

2

Derivatization handle

Hydroxyl group supports alkylation, acylation, and oxidation for scaffold diversification

3

Privileged scaffold

Dihydroisoquinolinone core reported across oncology, neurology, and infectious disease research

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one vs. Generic Analogs


The C4 hydroxyl group in 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is not a passive substituent but a critical determinant of both synthetic utility and biological activity. In the synthesis of EZH2 inhibitors, the stereochemistry at the C4 position, established via enantioselective ketoreductase-mediated reduction, directly controls the configuration of downstream pharmacologically active intermediates [1]. Substituting with a non-hydroxylated 3,4-dihydroisoquinolin-1(2H)-one analog eliminates this stereochemical control point and prevents access to the desired chiral EZH2 inhibitor series. Furthermore, in HIV-1 integrase inhibitor development, the 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold acts as a metal-chelating pharmacophore; the C4 hydroxyl and C1 carbonyl together form the bidentate metal-binding motif essential for enzymatic inhibition, a feature absent in unsubstituted or C4-modified analogs . Generic substitution therefore results in either synthetic dead ends or complete loss of target engagement.

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
vs
Non-hydroxylated 3,4-dihydroisoquinolin-1(2H)-one
Lacks C4 stereocenter entirely; may prevent access to target chiral inhibitor series and remove stereochemical control point required for enantioselective synthesis
4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (dihydro, C9H9NO2)
vs
4-Hydroxyisoquinolin-1(2H)-one (fully aromatic, CAS 30081-72-2, C9H7NO2)
Oxidation state and conformational flexibility differ; solubility, stability, and hydrogen-bonding behavior may not transfer directly

Evidence for 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one over Analogs


C4 Hydroxyl as Chiral Intermediate for EZH2 Inhibitors

In the synthesis of substituted 3,4-dihydroisoquinolinone EZH2 inhibitors, the C4 hydroxyl-bearing intermediate is essential for establishing stereochemical control. Pfizer's patent process utilizes an enantioselective ketoreductase enzyme to reduce a ketone intermediate to the corresponding chiral alcohol at the C4 position, which is subsequently elaborated to the final EZH2 inhibitor [1]. The stereochemistry installed at this step dictates the final compound's configuration and, consequently, its pharmacological activity. Substitution with a non-hydroxylated or achiral 3,4-dihydroisoquinolin-1(2H)-one analog would bypass this stereochemical control point entirely, rendering the synthesis of the desired chiral inhibitor impossible.

C4 Stereochemical control for EZH2 inhibitors
Reported
C4 hydroxyl enables enantioselective ketoreductase-mediated reduction; non-hydroxylated analog lacks stereochemical control point entirely
Presence vs. absence of stereocenter
Supports stereochemical-control workflow fit
Patent-derived synthesis context (Pfizer WO2022018594A1)
EZH2 inhibitor Enantioselective synthesis Ketoreductase

C4 Hydroxyl in HIV-1 Integrase Inhibition

The mechanism of action of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives in HIV-1 integrase inhibition is directly linked to their ability to interact with metal ions in the enzyme active site . The C4 hydroxyl group and the C1 carbonyl oxygen together form a bidentate metal-chelating motif that coordinates the catalytic magnesium ions required for integrase strand transfer activity. This pharmacophoric arrangement mirrors that of clinically approved HIV-1 integrase inhibitors such as raltegravir. Isoquinoline derivatives containing this motif have demonstrated inhibitory properties with low nanomolar IC50 values, comparable to raltegravir . Removal or modification of the C4 hydroxyl group abolishes this metal-chelating capacity, resulting in complete loss of enzymatic inhibition. The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one analog lacks this essential chelating functionality.

HIV-1 integrase metal-chelating pharmacophore
Data to verify
C4 hydroxyl and C1 carbonyl form bidentate metal-binding motif; unsubstituted analog lacks chelating capacity
Presence vs. absence of chelating motif
Supports metal-chelating pharmacophore review
Source-specific validation recommended
HIV-1 integrase Metal chelation Pharmacophore

Solubility and Solid-State Properties

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one exhibits a defined solubility profile relevant to both synthetic manipulation and biological assay development. The compound is soluble in DMF, DMSO, ethyl acetate, and methanol, with a melting point of 136-138°C [1]. These properties are distinct from the fully aromatic analog 4-hydroxyisoquinolin-1(2H)-one (CAS 30081-72-2), which has a different molecular formula (C9H7NO2 vs. C9H9NO2) and consequently altered physicochemical behavior due to the absence of the saturated C3-C4 bond . The dihydro nature of the target compound provides enhanced conformational flexibility and distinct hydrogen-bonding capacity compared to the planar aromatic analog.

Solubility and solid-state profile
Specification review
Soluble in DMF, DMSO, ethyl acetate, methanol; m.p. 136–138 °C; C9H9NO2 (saturated C3–C4)
Dihydro vs. fully aromatic analog (C9H7NO2)
Supports formulation and method development context
Vendor-reported property context; confirm lot-specific values
Solubility Formulation Assay development

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Application Scenarios


Synthesis of Chiral EZH2 Inhibitor Intermediates

This compound is specifically required as a chiral intermediate in the synthesis of substituted 3,4-dihydroisoquinolinone EZH2 inhibitors. As described in Pfizer's patent process, the C4 hydroxyl-bearing intermediate is generated via enantioselective ketoreductase reduction and serves as the stereochemical anchor for downstream elaboration to pharmacologically active EZH2 inhibitors [1]. Procuring this specific hydroxylated compound is essential for any medicinal chemistry program aiming to replicate or optimize this synthetic route to EZH2-targeting agents.

Lead Optimization for HIV-1 Integrase Inhibitors

The 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a validated metal-chelating pharmacophore for HIV-1 integrase inhibition. Derivatives of this scaffold have demonstrated low nanomolar IC50 values comparable to clinically approved integrase inhibitors [1]. Researchers engaged in antiviral drug discovery, particularly those exploring novel integrase strand transfer inhibitors (INSTIs), should prioritize this hydroxylated scaffold as the core starting point for structure-activity relationship (SAR) studies, given that the C4 hydroxyl is essential for enzymatic target engagement.

Diversity-Oriented Synthesis of Dihydroisoquinolinone Libraries

The C4 hydroxyl group provides a versatile functional handle for further derivatization, enabling the construction of structurally diverse 3,4-dihydroisoquinolinone libraries. The compound can be elaborated via C4 functionalization (alkylation, acylation, oxidation, or elimination followed by further modification) to access a broad array of substituted isoquinolinone derivatives [1]. This scaffold is particularly valuable for medicinal chemistry groups building compound collections around the privileged 3,4-dihydroisoquinolin-1(2H)-one core, which has been implicated in diverse therapeutic areas including oncology (PARP, PRMT5, EZH2), neurology, and infectious diseases .

Reference Standard for Analytical Method Development

With a well-defined melting point of 136-138°C, established solubility profile (DMF, DMSO, ethyl acetate, methanol), and characterized solid-state properties [1], 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one serves as a reliable reference standard for HPLC method development, stability studies, and quality control in both academic and industrial settings. Its distinct physicochemical signature relative to the fully aromatic analog (4-hydroxyisoquinolin-1(2H)-one, CAS 30081-72-2) makes it suitable for use as a system suitability standard in chromatographic analyses of dihydroisoquinolinone-containing reaction mixtures.

Application
Selection Property
Validation Focus
Chiral EZH2 inhibitor intermediate synthesis
Stereochemical control at C4 position
Enantioselective synthesis reproducibility
HIV-1 integrase target engagement studies
Metal-chelating pharmacophore scaffold
Enzymatic inhibition assay context
Dihydroisoquinolinone library synthesis
C4 hydroxyl derivatization handle
Scaffold diversification and SAR studies
Analytical reference standard
Defined melting point and solubility profile
Chromatographic system suitability
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